molecular formula C11H11F6NO B13042268 (1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL

(1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13042268
M. Wt: 287.20 g/mol
InChI Key: BAQGPDKPCBVIPT-ANLVUFKYSA-N
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Description

(1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The presence of trifluoromethyl groups enhances its chemical stability and lipophilicity, making it a valuable compound in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-bis(trifluoromethyl)benzaldehyde and a suitable chiral amine.

    Reaction Conditions: The key step involves the condensation of 3,5-bis(trifluoromethyl)benzaldehyde with the chiral amine under controlled conditions to form the desired product. This reaction is often catalyzed by a suitable base and conducted at low temperatures to ensure high enantioselectivity.

    Purification: The crude product is purified using standard techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties due to the presence of trifluoromethyl groups.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, leading to modulation of the target’s activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL is unique due to its chiral nature and the presence of both amino and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H11F6NO

Molecular Weight

287.20 g/mol

IUPAC Name

(1R,2R)-1-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C11H11F6NO/c1-5(19)9(18)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-5,9,19H,18H2,1H3/t5-,9+/m1/s1

InChI Key

BAQGPDKPCBVIPT-ANLVUFKYSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O

Origin of Product

United States

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